3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-15-10-23-17(22)19(15)12-5-7-18(8-6-12)16(21)14-9-11-3-1-2-4-13(11)24-14/h1-4,9,12H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHBPIYYFBIVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps:
Formation of Benzothiophene Moiety: The benzothiophene ring can be synthesized through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives.
Oxazolidine-2,4-dione Formation: This can be achieved through the reaction of amino acids with carbonyl compounds under acidic conditions.
Coupling Reactions: The final step involves coupling the benzothiophene moiety with the piperidine ring and oxazolidine-2,4-dione under specific conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the benzothiophene and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways: The compound can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1,3-oxazolidine-2,4-dione scaffold is prevalent in both agrochemicals and pharmaceuticals. Below is a comparative analysis of structurally related compounds:
Structural and Functional Group Variations
Key Observations:
- Substituent Diversity: The target compound’s benzothiophene-carbonyl group distinguishes it from chlorinated phenyl derivatives (e.g., vinclozolin , myclozolin ).
- Piperidine Linkage : Unlike dichlorophenyl-substituted oxazolidinediones, the target compound and BK12533 utilize a piperidine spacer, which may improve conformational flexibility and binding pocket compatibility.
Physicochemical Properties
- Crystal Packing : Vinclozolin’s crystal structure shows a 77.55° dihedral angle between the oxazolidine and phenyl rings . The target compound’s benzothiophene-piperidine system may adopt distinct torsional angles, affecting solubility and bioavailability.
Biological Activity
The compound 3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a benzothiophene moiety, which is known for its diverse biological activities. The oxazolidine ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that compounds containing the benzothiophene structure exhibit a range of biological activities, including:
- Antimicrobial : Some derivatives have shown effectiveness against resistant strains of bacteria, such as Staphylococcus aureus.
- Anticancer : Studies suggest potential cytotoxic effects against various cancer cell lines.
- Anti-inflammatory : The compound may exhibit properties that reduce inflammation.
Data Table: Biological Activities of Related Compounds
The exact mechanism of action for 3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione remains under investigation. However, related compounds have been found to interact with multiple biological pathways:
- Inhibition of Enzymatic Activity : Some studies suggest that benzothiophene derivatives inhibit key enzymes involved in metabolic pathways.
- Modulation of Cell Signaling : These compounds may affect cell signaling pathways related to inflammation and apoptosis.
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various benzothiophene derivatives, it was found that certain modifications to the benzothiophene core significantly enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an IC50 value of 4 µg/mL, indicating potent activity against resistant strains .
Case Study 2: Anticancer Potential
Another investigation focused on the cytotoxic effects of benzothiophene derivatives on cancer cell lines. The study demonstrated that specific derivatives could induce apoptosis in HeLa cells with an EC50 value of 20 µM. This suggests potential for development as anticancer agents .
Q & A
What are the recommended spectroscopic techniques for confirming the structure of 3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione?
Basic Research Question
To confirm the structure, employ a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
- 1H and 13C NMR can elucidate the connectivity of the benzothiophene, piperidine, and oxazolidine-dione moieties by identifying characteristic chemical shifts (e.g., carbonyl groups at ~170–180 ppm in 13C NMR) .
- HRMS provides exact mass validation, ensuring the molecular formula matches the theoretical value (C19H16N2O4S).
- Infrared (IR) spectroscopy can confirm the presence of carbonyl (C=O) and sulfonyl (S=O) groups via absorption bands at ~1650–1750 cm⁻¹ and ~1050–1200 cm⁻¹, respectively .
How can researchers optimize the synthesis yield of this compound, given its multi-step synthetic pathway?
Advanced Research Question
Optimization requires systematic parameter adjustments:
- Temperature control : Maintain ≤0°C during acylation steps to prevent side reactions (e.g., hydrolysis of the benzothiophene-2-carbonyl group) .
- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize reactive intermediates .
- Catalyst screening : Test coupling agents like HATU or EDCI for amide bond formation between the piperidine and benzothiophene units .
- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water for ≥95% purity .
What experimental strategies are effective in resolving contradictions in solubility data reported for this compound?
Advanced Research Question
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) can be addressed by:
Standardized solvent testing : Measure solubility in DMSO, methanol, and DCM under controlled temperatures (25°C ± 2°C) using UV-Vis spectroscopy (λmax ~250–300 nm) .
pH-dependent studies : Assess solubility in buffered solutions (pH 2–10) to identify ionizable groups influencing dissolution .
Thermodynamic analysis : Calculate Hansen solubility parameters to correlate solvent polarity with experimental results .
How can the biological activity of this compound be mechanistically linked to its structural features?
Advanced Research Question
The compound’s activity likely stems from:
- Piperidine ring : Acts as a conformational scaffold, enabling interactions with enzyme active sites (e.g., kinases or proteases) .
- Benzothiophene-2-carbonyl group : Enhances lipophilicity, improving membrane permeability (logP ~2.5–3.5 predicted via XLogP3) .
- Oxazolidine-2,4-dione moiety : May mimic endogenous substrates, as seen in thrombin inhibitors or COX-2 antagonists .
Methodological validation : - Molecular docking (AutoDock Vina) to predict binding affinities for target proteins.
- In vitro assays (e.g., enzyme inhibition IC50 measurements) to correlate structural modifications with activity .
What steps should be taken to design a stability study under varying environmental conditions?
Basic Research Question
Follow a structured protocol:
Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/B) for 1–4 weeks .
Analytical monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to track degradation products. Key stability indicators include:
- Retention time shifts (degradant formation).
- Peak area reduction (parent compound loss).
Kinetic modeling : Calculate degradation rate constants (k) and half-life (t1/2) under each condition .
How can researchers validate the purity of this compound when commercial sources are unreliable?
Basic Research Question
Implement a multi-technique approach:
- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
- Chiral HPLC : Verify enantiomeric purity if stereocenters are present (e.g., piperidine C4) .
- Thermogravimetric analysis (TGA) : Detect residual solvents or inorganic impurities (<0.1% w/w) .
What are the potential synthetic byproducts, and how can they be identified?
Advanced Research Question
Common byproducts include:
- Hydrolysis products : Oxazolidine ring-opened derivatives (detectable via LC-MS).
- Dimerization : Acylpiperidine dimers (MW = 2× parent – H2O; confirm via HRMS).
Mitigation : - Reaction quenching : Add ice-cold water to terminate reactions and precipitate byproducts .
- Process analytical technology (PAT) : Use in-situ FTIR to monitor intermediates in real time .
How should researchers approach scaling up the synthesis without compromising yield?
Advanced Research Question
Scale-up challenges require:
- Flow chemistry : Continuous processing minimizes exothermic risks during benzothiophene acylation .
- Design of Experiments (DoE) : Optimize parameters (e.g., reagent stoichiometry, mixing speed) via response surface methodology .
- In-line purification : Integrate scavenger resins to remove excess reagents during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
